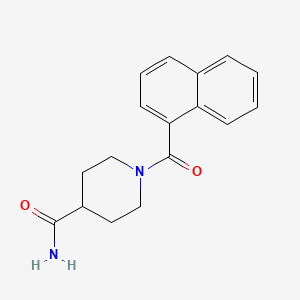

1-(1-naphthoyl)-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(1-naphthoyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a naphthoyl group, which is a two-ring aromatic system, attached to a piperidine ring, a six-membered ring containing one nitrogen atom, via an amide linkage .

Molecular Structure Analysis

The molecular structure of “1-(1-naphthoyl)-4-piperidinecarboxamide” would likely show the naphthoyl group and the piperidine ring connected by an amide bond . The exact structure would depend on the specific positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions of “1-(1-naphthoyl)-4-piperidinecarboxamide” would likely be similar to those of other amides and naphthoyl compounds. For example, it might undergo hydrolysis under acidic or basic conditions to form 1-naphthoic acid and 4-piperidinecarboxamide .科学的研究の応用

Hypoxia-Responsive Prodrugs and Imaging Agents

Background

Tumor hypoxia induces adaptive reprogramming in cancer cells, leading to invasiveness and metastasis. Addressing this challenge requires innovative approaches. Enamine N-oxides, previously inaccessible structures, offer a promising solution.

Application Details

- Kang, D., Cheung, S. T., Wong-Rolle, A., & Kim, J. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science, 7(4), 631–640

Coordination Chemistry and Ligand Tuning

Background

Coordination chemistry involves tuning metal ion properties using ligands. Enamine derivatives play a role in this field.

Application Details

- No specific reference found for this application. However, coordination chemistry principles apply

Organocatalysis and Asymmetric Synthesis

Background

Organocatalysis involves using organic molecules as catalysts. Enamine and iminium ion-mediated reactions have significant applications.

Application Details

- NobelPrize.org. (2021). Advanced Information: The Nobel Prize in Chemistry 2021

Oceanographic Research: HMS Challenger

Background

HMS Challenger, a warship transformed into a research vessel, set the blueprint for oceanographic expeditions.

Application Details

- Royal Museums Greenwich. (n.d.). How to Design a Research Ship: The Building of HMS Challenger

- Thomson, C. W., & Carpenter, W. B. (1877). The Voyage of H.M.S. Challenger Zoology 22 Report on the Foraminifera

- Corfield, P. (2003). The Silent Landscape: The Scientific Voyage of HMS Challenger

将来の方向性

特性

IUPAC Name |

1-(naphthalene-1-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c18-16(20)13-8-10-19(11-9-13)17(21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFKJVPGOJGWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642190 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(Naphthalene-1-carbonyl)-piperidine-4-carboxylic acid amide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)

![2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5854719.png)

![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)

![17-[(2,3-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5854738.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5854761.png)

![ethyl 4-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5854765.png)

![N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5854771.png)